molecular formula C11H15N3O2 B15131745 Benzyl 3-aminopyrazolidine-4-carboxylate

Benzyl 3-aminopyrazolidine-4-carboxylate

Cat. No.: B15131745
M. Wt: 221.26 g/mol
InChI Key: RLATXRBQSWCTPR-UHFFFAOYSA-N
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Description

Benzyl 3-aminopyrazolidine-4-carboxylate is a heterocyclic organic compound featuring a pyrazolidine core—a saturated six-membered ring containing two nitrogen atoms. Its amino and carboxylate functional groups make it a versatile scaffold for synthesizing bioactive molecules, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

benzyl 3-aminopyrazolidine-4-carboxylate

InChI

InChI=1S/C11H15N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7,12H2

InChI Key

RLATXRBQSWCTPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminopyrazolidine-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-aminopyrazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-aminopyrazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 3-aminopyrazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Type : Pyrazolidine (target compound) vs. piperidine (), pyrrolidine (), or indole (). Pyrazolidine’s dual nitrogen atoms may confer unique hydrogen-bonding capabilities compared to single-nitrogen rings.
  • Substituent Effects: Amino groups (common in all) enhance solubility and receptor interactions, while methyl, oxo, or chlorosulfonyl groups modulate reactivity and target selectivity .

Critical Considerations :

  • Amino-containing analogs (e.g., ) require rigorous safety protocols due to irritancy risks.
  • Ethoxy or oxo substituents () may reduce toxicity compared to reactive groups like chlorosulfonyl .

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